N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carbamoyl and spirocyclic moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the spirocyclic intermediate with an isocyanate or a carbamoyl chloride in the presence of a base.
Attachment of the phenylmethyl group: This can be done through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a benzyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the spirocyclic core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials with specific mechanical or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism by which N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Protein Interaction: The compound may bind to proteins, altering their conformation and function, which can impact various biological processes.
Comparison with Similar Compounds
N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Spirocyclic Compounds: Compared to other spirocyclic compounds, this compound’s combination of a spirocyclic core with a carbamoyl group is relatively rare, which may contribute to its unique properties.
Carbamoyl Derivatives: While many carbamoyl derivatives are known, the presence of the spirocyclic structure in this compound sets it apart from more common linear or cyclic carbamoyl derivatives.
Phenylmethyl Substituted Compounds: The phenylmethyl group adds another layer of complexity and potential biological activity, distinguishing it from simpler phenyl or methyl-substituted compounds.
List of Similar Compounds
- This compound
- N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylate
- N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylamide
Properties
IUPAC Name |
N-[(3-carbamoylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c18-15(21)14-3-1-2-13(10-14)11-19-16(22)20-6-9-24-17(12-20)4-7-23-8-5-17/h1-3,10H,4-9,11-12H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCHFCYCHCKSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NCC3=CC(=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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